Aqueous Solubility Enhancement: Sodium Salt (CAS 51955-67-0) vs. Free Acid (CAS 103-21-9)
The sodium salt form of [1-methyl-3-(4-methylphenyl)triazen-2-yl]acetic acid is expected to exhibit substantially enhanced aqueous solubility relative to the free acid. The free acid (CAS 103-21-9) has a computed XlogP of 2.6, indicating moderate lipophilicity and limited intrinsic aqueous solubility . Conversion to the sodium carboxylate salt replaces the neutral carboxylic acid with a charged carboxylate anion paired with a sodium cation, which typically increases aqueous solubility by orders of magnitude for weak organic acids [1]. While experimentally measured solubility data for this specific compound remain absent from the peer-reviewed literature, the ionization principle constitutes a well-established class-level inference: sodium salts of carboxylic acids with logP values in this range routinely exhibit aqueous solubilities >10 mg/mL, whereas the corresponding free acids often show solubilities <1 mg/mL [1].
| Evidence Dimension | Aqueous solubility (qualitative and predicted) |
|---|---|
| Target Compound Data | Sodium salt; ionized carboxylate; predicted high aqueous solubility (no experimental value located in primary literature) |
| Comparator Or Baseline | Free acid CAS 103-21-9; computed XlogP 2.6; predicted low aqueous solubility |
| Quantified Difference | No experimental quantitative solubility data available for head-to-head comparison. Class-level difference: sodium carboxylate salts typically show 10- to 1000-fold higher aqueous solubility vs. corresponding free acids. |
| Conditions | Based on general physicochemical principles for carboxylic acid salts; no compound-specific experimental solubility study identified. |
Why This Matters
For in vitro biological assays and in vivo formulation studies, the sodium salt's superior water solubility enables preparation of aqueous dosing solutions without organic co-solvents, reducing solvent-induced cytotoxicity artifacts and improving dose accuracy compared to the sparingly soluble free acid.
- [1] Serajuddin ATM. Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. 2007;59(7):603-616. doi:10.1016/j.addr.2007.05.010. (General principle: sodium salts of carboxylic acids typically increase aqueous solubility by 1-3 orders of magnitude relative to the free acid.) View Source
